Product packaging for Methyl 7-methyl-1H-indole-3-carboxylate(Cat. No.:CAS No. 773134-49-9)

Methyl 7-methyl-1H-indole-3-carboxylate

Cat. No.: B1420790
CAS No.: 773134-49-9
M. Wt: 189.21 g/mol
InChI Key: HLZWIKXFFYPHRV-UHFFFAOYSA-N
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Description

Historical Context and Development

Methyl 7-methyl-1H-indole-3-carboxylate belongs to the indole derivatives, a class of compounds with roots in 19th-century dye chemistry. Indole itself was first isolated in 1866 through the reduction of oxindole, and its derivatives gained prominence as precursors for synthetic dyes and pharmaceuticals. The development of this compound aligns with advancements in Fischer indole synthesis, a method established in 1883 for constructing indole rings from phenylhydrazines and carbonyl compounds. Modern synthetic routes, such as alkylation and esterification of indole-3-carboxylic acid derivatives, have enabled the targeted introduction of methyl groups at specific positions, refining the compound’s accessibility for research applications.

IUPAC Nomenclature and Structural Classification

The systematic IUPAC name for this compound is This compound , reflecting its structural features:

  • A 1H-indole core (a bicyclic system with a benzene ring fused to a pyrrole ring).
  • A methyl ester (-COOCH₃) at position 3.
  • A methyl substituent (-CH₃) at position 7.

Its molecular formula is C₁₁H₁₁NO₂ , with a molecular weight of 189.21 g/mol . The planar indole system and ester functional group contribute to its role in molecular interactions, particularly in pharmaceutical intermediates.

Structural Data Table

Property Value Source
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
SMILES CC1=CC=CC2=C1NC=C2C(=O)OC
InChI Key HLZWIKXFFYPHRV-UHFFFAOYSA-N

Registration and Identification Systems

This compound is cataloged across major chemical databases:

Identifier Table

System Identifier Source
CAS Registry 773134-49-9
PubChem CID 46311165
ChemSpider ID 24220082
DSSTox Substance ID DTXSID90673222
Wikidata ID Q72491977

These identifiers facilitate cross-referencing in pharmacological and synthetic studies, ensuring precise communication in academic and industrial contexts.

Position in Indole-3-Carboxylate Compound Family

This compound is a specialized member of the indole-3-carboxylate family, distinguished by its dual substitution pattern:

  • Esterification at C-3 : Unlike indole-3-carboxylic acid (a free carboxylic acid), the methyl ester enhances lipid solubility, influencing bioavailability in drug design.
  • Methylation at C-7 : This substituent modulates electronic effects on the indole ring, altering reactivity in cross-coupling reactions.

Comparative Analysis of Indole-3-Carboxylate Derivatives

Compound Substituents Key Properties
Indole-3-carboxylic acid -COOH at C-3 Water-soluble, acidic
Methyl indole-3-carboxylate -COOCH₃ at C-3 Enhanced lipophilicity
7-Bromo-1H-indole-3-carboxylate -Br at C-7, -COOCH₃ at C-3 Halogenated intermediate
This compound -CH₃ at C-7, -COOCH₃ at C-3 Steric hindrance, tailored reactivity

This structural versatility underpins its utility in synthesizing bioactive molecules, such as kinase inhibitors and serotonin analogs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B1420790 Methyl 7-methyl-1H-indole-3-carboxylate CAS No. 773134-49-9

Properties

IUPAC Name

methyl 7-methyl-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-4-3-5-8-9(11(13)14-2)6-12-10(7)8/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZWIKXFFYPHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673222
Record name Methyl 7-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773134-49-9
Record name Methyl 7-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 7-Methylindole-3-carboxylic Acid

A primary method to prepare methyl 7-methyl-1H-indole-3-carboxylate involves esterification of the corresponding carboxylic acid:

  • Starting Material: 7-methyl-1H-indole-3-carboxylic acid.
  • Reagents: Methanol (as solvent and methylating agent), acid catalyst such as sulfuric acid or hydrochloric acid.
  • Conditions: Reflux under methanol with catalytic acid to promote ester formation.
  • Purification: Recrystallization or column chromatography to isolate the methyl ester.

This classical Fischer esterification is widely used due to its simplicity and reliability.

Direct Methylation of 7-Methyl-1H-indole-3-carboxylic Acid Derivatives

Alternatively, methylation can be performed using methyl chloroformate or dimethyl sulfate in the presence of a base such as triethylamine:

  • Reaction: 7-methylindole reacts with methyl chloroformate under reflux.
  • Base: Triethylamine neutralizes the HCl formed.
  • Outcome: Formation of methyl ester at the 3-position.
  • Advantages: This method can offer better control over reaction conditions and potentially higher yields.

Industrial and Scalable Production Methods

In industrial settings, continuous flow reactors and automated synthesis platforms are employed to enhance reaction efficiency and scalability:

  • Continuous Flow: Allows precise control of reaction time, temperature, and mixing.
  • Automated Reactors: Improve reproducibility and reduce manual handling.
  • Purification: Typically involves crystallization or preparative chromatography.
  • Yield Optimization: Reaction parameters such as solvent choice, reagent concentration, and temperature are optimized for maximum yield and purity.

Such methods are essential for large-scale production of this compound with consistent quality.

Formulation and Solubility Considerations

For biological or in vivo applications, this compound is often prepared as stock solutions with precise molarity:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 5.2851 26.4257 52.8513
5 mM Solution Volume (mL) 1.057 5.2851 10.5703
10 mM Solution Volume (mL) 0.5285 2.6426 5.2851

Note: Volumes correspond to the solvent required to prepare solutions at the specified molarities.

In vivo formulations typically involve sequential addition of solvents such as DMSO, PEG300, Tween 80, and water or corn oil, ensuring clarity at each step by mixing and possibly using ultrasound or heat baths to aid dissolution. The order of solvent addition is critical to maintain solubility and stability.

Reaction Conditions and Purification

  • Reflux Conditions: Commonly employed for esterification and methylation reactions.
  • Solvent Systems: Methanol, dichloromethane, or DMF depending on reaction type.
  • Catalysts and Bases: Acid catalysts for esterification; triethylamine or other organic bases for methylation.
  • Purification Techniques: Recrystallization from suitable solvents or chromatographic methods (e.g., silica gel column chromatography with ethyl acetate/hexane gradients).
  • Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are used to track reaction progress and purity.

Data Table Summarizing Preparation Methods

Method Starting Material Reagents Conditions Purification Yield & Notes
Fischer Esterification 7-methyl-1H-indole-3-carboxylic acid Methanol, H2SO4 (cat.) Reflux in methanol Recrystallization High yield, classical method
Methylation with Methyl Chloroformate 7-methylindole Methyl chloroformate, triethylamine Reflux, base neutralization Column chromatography Efficient, controlled reaction
Ullmann-type Amination (for derivatives) Aryl bromides of indole derivatives CuI, K3PO4, DMF Mild temp, air atmosphere Chromatography Useful for N-substituted analogs
Continuous Flow Synthesis Various indole precursors Optimized reagents Automated, controlled Crystallization, chromatography Industrial scale, high reproducibility

Research Findings and Analytical Characterization

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) confirms methyl and ester groups at correct positions.
  • Mass Spectrometry: Confirms molecular weight (189.21 g/mol).
  • Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection at 254 nm typically shows >95% purity.
  • Stability: Compound stored under inert atmosphere at low temperature (-20°C) in amber vials to prevent hydrolysis and photodegradation.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis in Medicinal Chemistry

Methyl 7-methyl-1H-indole-3-carboxylate is widely used as an intermediate in the synthesis of various biologically active compounds. It serves as a precursor for:

  • Indole Derivatives : These derivatives often exhibit significant pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
  • Pharmaceuticals : The compound is integral in synthesizing drugs targeting various diseases, including cancer and neurological disorders .

Table 1: Key Synthesis Pathways

Compound NameReaction TypeConditionsYield (%)
7-Methyl-1H-indole-3-carboxylic acidHydrolysis of this compoundAqueous NaOH at 60°C for 3h60
Indole derivativesAlkylation reactionsVaries (typically room temp)Up to 85

Research indicates that this compound possesses various biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models.
  • Neuroprotective Effects : It has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis .

Case Study: Anticancer Properties

A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited potent cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for anticancer drug development .

Applications in Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material for various analytical techniques:

  • Chromatography : It serves as a calibration standard in HPLC and LC-MS methods due to its stable nature and well-characterized properties.
  • Protein Labeling : The compound is utilized in protein modification techniques, enhancing the detection and quantification of proteins in complex biological samples .

Mechanism of Action

The mechanism of action of methyl 7-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can result in the modulation of enzyme activity, receptor signaling, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Structural and Functional Group Variations

Table 1: Substituent and Physicochemical Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Properties
Methyl 7-methyl-1H-indole-3-carboxylate C-7: CH₃; C-3: COOCH₃ 189.21 Soluble in DMSO; >95% purity
7-Methyl-1H-indole-3-carboxylic acid C-7: CH₃; C-3: COOH 175.17 Limited solubility due to carboxylic acid
Methyl 7-methoxy-1H-indole-3-carboxylate C-7: OCH₃; C-3: COOCH₃ 205.20 Soluble in DMF; synthetic yield: 11%
Ethyl 7-methyl-1H-indole-2-carboxylate C-7: CH₃; C-2: COOC₂H₅ 203.23 Higher lipophilicity due to ethyl ester
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C-7: Cl; C-3: CH₃; C-2: COOH 209.62 Hazardous (SDS warnings for inhalation/ingestion)
Key Observations :
  • Electronic Effects : Methoxy (OCH₃) at C-7 () increases electron density compared to methyl (CH₃), altering NMR chemical shifts (e.g., δ 3.91 ppm for OCH₃ vs. δ 2.85 ppm for CH₃ in similar compounds) .
  • Solubility : Carboxylic acid derivatives (e.g., 7-Methyl-1H-indole-3-carboxylic acid) exhibit lower solubility than ester analogs due to hydrogen bonding .
  • Safety: Chlorinated derivatives (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) require stringent handling protocols, unlike non-halogenated analogs .

Critical Analysis :

  • Structural-Activity Relationships (SAR) : Methyl esters at C-3 enhance membrane permeability compared to carboxylic acids, critical for drug candidates .
  • Challenges : Low yields in methoxy-substituted derivatives (e.g., 11% in ) suggest room for optimizing synthetic protocols.

Biological Activity

Methyl 7-methyl-1H-indole-3-carboxylate is an indole derivative known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a derivative of indole, a significant heterocyclic compound prevalent in various natural products and pharmaceuticals. Indole derivatives are recognized for their broad range of biological activities, making them vital in medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several human cancer cell lines. For instance, studies have shown its effectiveness in inhibiting the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. Notably, it has been associated with the inhibition of Aurora A kinase, which plays a critical role in cell division .

Antiviral and Antimicrobial Effects

This compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through various mechanisms, including interference with viral entry or replication processes. Additionally, it has demonstrated antimicrobial activity against a range of pathogens, indicating its potential as an antimicrobial agent .

Neuroprotective Effects

The indole structure enhances the ability of this compound to penetrate the blood-brain barrier, suggesting neuroprotective properties. It has been evaluated for its potential in treating neurodegenerative diseases by exhibiting antioxidant activity and reducing neuroinflammation .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The indole ring allows for high-affinity binding to various receptors, influencing multiple biological pathways. This includes modulation of enzyme activity, receptor signaling, and gene expression .

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
AnticancerInduces apoptosis; inhibits Aurora A kinase ,
AntiviralInhibits viral replication,
AntimicrobialEffective against various pathogens,
NeuroprotectiveReduces oxidative stress; anti-inflammatory

Synthesis Methods

This compound can be synthesized through various chemical routes. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions. This method is favored for its efficiency and scalability in industrial applications.

Case Study 1: Anticancer Activity

A study focused on the cytotoxic effects of this compound against human cancer cell lines (e.g., A549 lung cancer cells) demonstrated an IC50 value indicating significant potency. The compound was shown to induce apoptosis via the intrinsic pathway, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective capabilities of this compound in models of oxidative stress-induced neuronal injury. Results indicated that the compound significantly reduced neuronal cell death and improved cognitive function in animal models, suggesting its promise in treating neurodegenerative diseases .

Q & A

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Cross-validate assays with positive/negative controls (e.g., doxorubicin for cytotoxicity). Use standardized protocols (e.g., CLSI for antimicrobial tests). Meta-analysis of IC₅₀ values identifies outliers due to solvent effects (DMSO vs. aqueous) or cell-line variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 7-methyl-1H-indole-3-carboxylate
Reactant of Route 2
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Methyl 7-methyl-1H-indole-3-carboxylate

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